1,2,3,4-Tetrahydrobenzo[g]quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[g]quinoline |
InChI |
InChI=1S/C13H13N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-2,4-5,8-9,14H,3,6-7H2 |
InChI Key |
FWYKJOPSCOWTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2NC1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of the 1,2,3,4 Tetrahydrobenzo G Quinoline Core and Its Analogs
Oxidative Dehydrogenation Reactions to Aromatic Benzoquinolines
A fundamental transformation of the 1,2,3,4-tetrahydrobenzo[g]quinoline core is its oxidative dehydrogenation to the fully aromatic benzo[g]quinoline. This aromatization reaction is a crucial step in the synthesis of many biologically active compounds and functional materials. The reaction typically requires a catalyst and an oxidant to efficiently remove hydrogen atoms from the saturated ring.
A variety of catalytic systems have been developed for the oxidative dehydrogenation of N-heterocycles, including the parent 1,2,3,4-tetrahydroquinoline (B108954). These systems often employ transition metal-based catalysts or metal-free alternatives, with air or molecular oxygen frequently used as a green oxidant. For instance, a nitrogen/phosphorus co-doped porous carbon (NPCH) material has been shown to be an effective metal-free catalyst for this transformation. Under optimized conditions, it can successfully oxidize analogous structures like 1,2,3,4-tetrahydrobenzo[h]quinoline (B7807608) to the corresponding aromatic product in good yields. nih.gov
Other notable catalytic systems for the dehydrogenation of 1,2,3,4-tetrahydroquinoline, which are applicable to its benzo-fused analogs, include copper-manganese (B8546573) oxides (Cu₂-MnOₓ) and nickel-manganese layered double hydroxides (NiMn-LDH). nih.govnih.gov The Cu₂-MnOₓ catalyst, in particular, demonstrates high conversion (99.1%) and selectivity (97.2%) under mild conditions using air as the oxidant. nih.gov The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the reaction's efficiency and selectivity. nih.gov Nonpolar solvents like mesitylene (B46885) have been found to enhance reactivity in some systems. nih.gov
| Catalyst | Substrate Example | Oxidant | Key Findings | Reference |
|---|---|---|---|---|
| Cu₂-MnOₓ | 1,2,3,4-Tetrahydroquinoline | Air | Achieved 99.1% conversion and 97.2% selectivity to quinoline (B57606) under mild, alkali-free conditions. | nih.gov |
| Ni₂Mn-LDH | 1,2,3,4-Tetrahydroquinoline | Air/O₂ | Demonstrated high conversion and selectivity; nonpolar solvents like mesitylene improved reactivity. A synergistic effect between Ni and Mn was observed. | nih.gov |
| NPCH (N,P co-doped porous carbon) | 1,2,3,4-Tetrahydrobenzo[h]quinoline | Air | Effective metal-free catalyst for the aromatization of various N-heterocycles, including benzo-fused quinolines, in good yields. | nih.gov |
Nucleophilic Substitution Reactions
The this compound core possesses two main sites for nucleophilic attack: the secondary amine nitrogen within the saturated ring and the carbon atoms of the aromatic rings. The reactivity at these sites differs significantly.
The nitrogen atom, being a secondary amine, is nucleophilic and readily undergoes reactions such as alkylation and acylation. These reactions are common strategies for derivatizing the tetrahydroquinoline core. For example, N-alkyl tetrahydroquinolines can be synthesized through a one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound, catalyzed by boronic acid. organic-chemistry.org Similarly, the synthesis of N-acyl derivatives of the analogous 1,2,3,4-tetrahydroisoquinoline (B50084) system is well-established. nih.gov Multi-component reactions, such as the Ugi reaction, have been employed to produce 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, showcasing a versatile method for N-acylation and further functionalization. researchgate.net
In contrast, nucleophilic aromatic substitution (SNAr) on the fused benzene (B151609) or pyridine (B92270) rings is more challenging. For SNAr to occur on an aromatic ring, the ring must typically be activated by strong electron-withdrawing groups, usually positioned ortho or para to a leaving group. youtube.comyoutube.com In the absence of such activating groups, the electron-rich aromatic system of the benzo[g]quinoline core is resistant to nucleophilic attack. However, domino reactions incorporating a nucleophilic attack followed by an SNAr cyclization have been used to construct related quinolinone systems, demonstrating the principle under specific substrate conditions. nih.gov Theoretical studies on aza-polycyclic aromatic hydrocarbons (aza-PAHs) like benzo[f]quinoline (B1222042) and benzo[h]quinoline (B1196314) show that the nitrogen atom influences the regioselectivity of nucleophilic attack on metabolized intermediates like diol epoxides. nih.gov
Derivatization and Functionalization Strategies
A wide range of derivatization and functionalization strategies can be applied to the this compound core to generate novel compounds with diverse properties. These strategies involve modifying the existing rings or building new fused ring systems.
One approach involves the synthesis of complex heterocyclic systems built upon the tetrahydrobenzo[g]quinoline framework. For instance, novel derivatives of tetrahydrobenzo(g)imidazo[α-1,2]quinoline have been synthesized, demonstrating that the core can serve as a scaffold for constructing more elaborate, multi-ring structures. nih.gov
Another common strategy is the introduction of functionalized side chains. This can be achieved by targeting the nitrogen atom for alkylation or acylation, as discussed previously, or by modifying the aromatic portion of the molecule. In a study on the related benzo[h]quinoline isomer, a series of new compounds bearing a flexible (dimethylamino)ethylcarboxamide side chain were synthesized, highlighting a method to append functionalities that can modulate biological activity. youtube.com
Furthermore, cycloaddition reactions offer a powerful tool for derivatization. Research on the benzo[f]quinoline isomer has shown that [3+2] dipolar cycloaddition reactions can be used to construct novel fused pyrrolo- and isoindolo-benzo[f]quinoline systems. bath.ac.uk Electrochemical methods also provide modern and green alternatives for functionalization. For example, an electrochemical approach for the hydrocyanomethylation of quinolines using acetonitrile (B52724) has been developed to produce tetrahydroquinoline derivatives with new carbon-carbon bonds. rsc.org These diverse synthetic methodologies underscore the versatility of the benzoquinoline core in chemical synthesis.
Spectroscopic Analysis and Structural Elucidation of 1,2,3,4 Tetrahydrobenzo G Quinoline and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the spectra of various nuclei (¹H, ¹³C, ¹⁵N), one can map the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. In the case of 1,2,3,4-tetrahydrobenzo[h]quinoline (B7807608) and its derivatives, the spectrum is typically divided into two regions: the aliphatic region for the protons on the saturated ring (positions 1, 2, 3, and 4) and the aromatic region for protons on the fused benzene (B151609) and quinoline (B57606) rings.
For the unsubstituted analog, 1,2,3,4-tetrahydrobenzo[h]quinoline , the protons of the saturated ring appear as multiplets in the upfield region, while the aromatic protons resonate at lower fields. rsc.org For example, in a study detailing its synthesis, the aromatic protons were observed as a series of multiplets between δ 7.10 and 7.73 ppm. rsc.org
The introduction of substituents significantly alters the chemical shifts and coupling patterns. In 1-benzyl-1,2,3,4-tetrahydrobenzo[h]quinoline , the aromatic signals are more complex due to the additional phenyl group, with resonances observed between δ 7.64 and 8.15 ppm. sci-hub.se
Below is a table summarizing the ¹H NMR spectral data for these analogs.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1,2,3,4-Tetrahydrobenzo[h]quinoline rsc.org | CDCl₃ | Aromatic H | 7.73 – 7.71 | m |
| Aromatic H | 7.67 – 7.65 | m | ||
| Aromatic H | 7.40 – 7.34 | m | ||
| Aromatic H | 7.16 | d, J = 8.3 | ||
| Aromatic H | 7.10 | d, J = 8.3 | ||
| Aliphatic H | 4.20 (NH) | br s | ||
| Aliphatic H (C2) | 3.50 | t, J = 6.5 | ||
| Aliphatic H (C4) | 2.92 | t, J = 6.5 | ||
| Aliphatic H (C3) | 2.05 – 1.98 | m | ||
| 1-Benzyl-1,2,3,4-tetrahydrobenzo[h]quinoline sci-hub.se | CDCl₃ | Aromatic H | 8.15 – 8.13 | m |
| Aromatic H | 7.78 – 7.76 | m | ||
| Aromatic H | 7.64 - 7.25 | m |
Note: 'm' denotes multiplet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet. Data is based on reported values which may not specify all individual proton assignments.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The spectrum for a 1,2,3,4-tetrahydrobenzo[h]quinoline derivative would show distinct signals for the aliphatic carbons (C-2, C-3, C-4) at higher field (typically δ 20-50 ppm) and the aromatic and quaternary carbons at lower field (typically δ 110-150 ppm).
¹⁵N NMR Spectroscopy
Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique that directly probes the nitrogen atom's chemical environment. Although it suffers from low natural abundance and sensitivity, it provides invaluable data on nitrogen-containing heterocycles. researchgate.net The chemical shift of the nitrogen atom in the tetrahydrobenzo[g]quinoline system would be highly sensitive to its hybridization state, protonation, and substitution.
No specific ¹⁵N NMR data for 1,2,3,4-tetrahydrobenzo[g]quinoline or its close analogs were found in the surveyed literature. However, for related heterocyclic systems like N-oxides of octahydroacridines, ¹⁵N NMR has been used to study electronic effects and intermolecular interactions. researchgate.net This demonstrates the potential utility of ¹⁵N NMR in characterizing the electronic structure at the nitrogen center of these molecules.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like tetrahydrobenzoquinolines.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1,2,3,4-tetrahydrobenzo[h]quinoline, a COSY spectrum would show cross-peaks connecting the signals of H-2 with H-3, and H-3 with H-4, confirming the sequence of the saturated ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the carbon signals for all protonated carbons (CH, CH₂, CH₃). For instance, it would link the proton signal at δ ~3.50 ppm to the C-2 carbon signal. sci-hub.se
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically over 2 or 3 bonds) between protons and carbons. It is particularly crucial for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, the protons at C-4 could show an HMBC correlation to the quaternary carbon at the ring junction (C-4a).
The combination of these 2D techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for definitive structural elucidation. sci-hub.seacs.org
Mass Spectrometry (MS and High-Resolution Mass Spectrometry)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula (with High-Resolution MS, HRMS).
The electron ionization (EI) mass spectrum of a tetrahydrobenzoquinoline would be expected to show a prominent molecular ion peak (M⁺·). Fragmentation patterns would likely involve the loss of small, stable molecules or radicals. For the parent 1,2,3,4-tetrahydrobenzo[h]quinoline (C₁₃H₁₃N), the molecular weight is 183.25 g/mol .
For the analog 2,3-dihydro-1H-benzo[h]quinolin-4-one (C₁₃H₁₁NO), the molecular ion peak would appear at m/z 197. nih.gov Its fragmentation might involve the characteristic loss of a CO molecule (28 Da), a common fragmentation pathway for ketones.
Similarly, for 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (C₁₃H₁₃NO), the molecular ion peak is at m/z 199. nih.gov Fragmentation could involve the loss of a water molecule (H₂O, 18 Da) or a hydroxyl radical (·OH, 17 Da).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. The IR spectrum of a tetrahydrobenzoquinoline contains several characteristic absorption bands.
For 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol , the presence of the hydroxyl and amine groups gives rise to distinct, strong absorptions. The key functional groups and their expected vibrational frequencies are summarized in the table below.
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol | O-H (Alcohol) | Stretching | ~3250 (broad) |
| N-H (Amine) | Stretching | ~3300-3400 | |
| Aromatic C-H | Stretching | 3050–3100 | |
| Aliphatic C-H | Stretching | ~2850-2960 | |
| Aromatic C=C | Stretching | ~1600, 1580 | |
| O-H (Alcohol) | In-plane bending | ~1380 | |
| C-N (Amine) | Stretching | ~1245 |
For the unsubstituted analog 1,2,3,4-tetrahydrobenzo[h]quinoline , the spectrum would be simpler, lacking the O-H bands but retaining the characteristic N-H, aromatic C-H, aliphatic C-H, and aromatic C=C stretching vibrations. The N-H stretch is a particularly important diagnostic peak for the tetrahydroquinoline ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For analogs such as 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles, UV-Vis and fluorescence spectroscopy have demonstrated that these compounds are both good absorbers and fluorescent. nih.gov A study on these derivatives revealed that their spectroscopic and physicochemical properties, including singlet absorption, extinction coefficient, Stokes shift, oscillator strength, and dipole moment, are sensitive to the polarity of the solvent, indicating their potential use in analytical applications. nih.gov
In a systematic study of non-homoconjugated fullerene derivatives, including 1,2,3,4-tetrahydro derivatives, the ground state UV-Vis absorption spectra showed significant changes compared to the parent fullerene. ucla.edu As the degree of substitution on the fullerene cage increases, the characteristic UV absorption peak around 330 nm decreases in intensity and shifts to longer wavelengths (red-shift). ucla.edu Furthermore, these derivatives exhibit a new, small absorption band at approximately 430 nm. ucla.edu The triplet-triplet absorption spectra of these compounds show a broad absorption band near 670 nm. ucla.edu
For the simpler 1,2,3,4-tetrahydroquinoline (B108954), the UV/Visible spectrum has been well-documented. nist.govnist.gov The photophysical properties, including triplet state lifetime, quantum yield, and extinction coefficient, are crucial for understanding the behavior of these molecules in various applications. ucla.edu For instance, non-homoconjugated fullerene derivatives have been shown to exhibit high singlet oxygen quantum yields. ucla.edu
Table 1: UV-Vis Absorption Data for this compound Analogs
| Compound/Analog | Absorption Maxima (λmax, nm) | Solvent | Reference |
| 1,2-dihydro-isobenzofuran C60 derivative | 434 | Toluene | ucla.edu |
| 1,2,3,4-tetrahydro-isobenzofuran C60 derivative | 428 | Toluene | ucla.edu |
| 1,2,3,4,5,6-hexahydro-isobenzofuran C60 derivative | 429 | Toluene | ucla.edu |
| 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitriles | Varies with substitution and solvent | Various | nih.gov |
Note: This table is interactive and can be sorted by clicking on the column headers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the positions of individual atoms within the crystal lattice.
The crystal structure of several compounds related to 1,2,3,4-tetrahydroquinoline has been determined. For example, the structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate has been elucidated, revealing the conformation of the tetrahydroisoquinolinium cation and the intricate network of hydrogen bonding in the crystal. nih.gov
In a study of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes, single crystal X-ray diffraction analysis was used to determine their molecular structures. researchgate.net The analysis showed that the benzotriazinone rings are nearly perpendicular to the alkyl chain and that the molecules are linked by weak C–H···X (X = N/O) hydrogen bonds in the crystal packing. researchgate.net The Crystallography Open Database (COD) contains crystal structures for 1,2,3,4-tetrahydroquinoline. nih.gov
Table 2: Crystallographic Data for Selected 1,2,3,4-Tetrahydroquinoline Analogs
| Compound | Crystal System | Space Group | Reference |
| 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate | Orthorhombic | P2₁2₁2₁ | nih.gov |
| C16H12N6O2 (a bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkane) | Monoclinic | P2₁/c | researchgate.net |
| Azinphos-methyl | Monoclinic | P2₁/c | researchgate.net |
Note: This table is interactive and can be sorted by clicking on the column headers.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the proposed chemical formula. This comparison serves as a crucial check for the purity and identity of the synthesized compound.
The structures of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles were confirmed, in part, by elemental analysis. nih.gov Similarly, the characterization of newly synthesized 3-arylated quinolines involved elemental analysis to verify their chemical structures. researchgate.net The tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals and natural products. nih.gov
Chromatographic Methods for Reaction Monitoring and Purity Assessment (e.g., Thin Layer Chromatography)
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for assessing the purity of the final products. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for these purposes.
In the synthesis of various quinoline derivatives, TLC is routinely employed. For instance, in the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, TLC would be used to follow the conversion of starting materials to the desired product. nih.gov The synthesis of fullerene derivatives often requires extensive chromatographic purification to separate the desired regioisomers. ucla.edu The synthesis of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes also utilized chromatographic methods for purification. researchgate.net
Q & A
Q. What methodologies are suitable for investigating the apoptosis-inducing mechanisms of this compound derivatives in cancer cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
